molecular formula AsH3+ B1239920 Trihydridoarsenic(.1+)

Trihydridoarsenic(.1+)

Cat. No.: B1239920
M. Wt: 77.946 g/mol
InChI Key: LTKWZIUEGOOERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihydridoarsenic(.1+), commonly known as arsine (AsH₃), is a highly toxic, flammable, and colorless gas with a garlic-like odor. Its IUPAC name is arsenic(3+) ion, and it belongs to the class of homogeneous metalloid compounds . With a molecular formula of AsH₃ and a molecular mass of 77.945 g/mol, arsine is structurally analogous to ammonia (NH₃) but exhibits distinct chemical and toxicological properties. It is primarily synthesized industrially but can also form naturally through the reaction of arsenic-containing minerals with acidic solutions .

Arsine’s toxicity arises from its ability to disrupt hemoglobin, leading to hemolysis and multi-organ failure.

Properties

Molecular Formula

AsH3+

Molecular Weight

77.946 g/mol

InChI

InChI=1S/AsH3/h1H3/q+1

InChI Key

LTKWZIUEGOOERX-UHFFFAOYSA-N

SMILES

[AsH3+]

Canonical SMILES

[AsH3+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsine belongs to the Group 15 trihydrides , which include ammonia (NH₃), phosphine (PH₃), stibine (SbH₃), and bismuthine (BiH₃). Below is a systematic comparison of these compounds:

Table 1: Comparative Properties of Group 15 Trihydrides

Property Arsine (AsH₃) Ammonia (NH₃) Phosphine (PH₃) Stibine (SbH₃) Bismuthine (BiH₃)
Molecular Formula AsH₃ NH₃ PH₃ SbH₃ BiH₃
Molecular Mass (g/mol) 77.945 17.03 33.99 124.78 212.00
Boiling Point (°C) -62.5 -33.3 -87.7 -18.4 16.8 (decomposes)
Toxicity Extremely toxic (LD₅₀: 3 ppm) Low toxicity Highly toxic (LD₅₀: 20 ppm) Highly toxic (LD₅₀: 5 ppm) Low stability; limited toxicity data
Stability Thermally unstable; decomposes at 250°C Highly stable Moderately stable; self-ignites in air Less stable than AsH₃ Highly unstable; decomposes readily
Applications Semiconductor industry, reducing agent Fertilizers, refrigerants Catalysis, fumigants Limited industrial use No significant applications

Chemical Reactivity

  • Reducing Power : Arsine is a stronger reducing agent than phosphine but weaker than stibine. For example, AsH₃ reduces metal oxides at lower temperatures compared to PH₃ but requires higher activation energy than SbH₃ .
  • Coordination Chemistry : Unlike phosphine (PH₃), which is widely used as a ligand in transition metal catalysis (e.g., in hydroformylation), arsine forms weaker metal-arsenic bonds due to its larger atomic size and lower electronegativity. This limits its utility in coordination chemistry .

Stability and Decomposition

Arsine decomposes at ~250°C into arsenic and hydrogen gas, a property exploited in chemical vapor deposition (CVD) processes. In contrast, ammonia remains stable up to 450°C, while BiH₃ decomposes even at room temperature .

Analytical Detection

Advanced methods for detecting arsine, such as gas chromatography and fluorescence spectroscopy, have been validated for high precision (e.g., ±0.1 ppm accuracy) . These techniques are critical given arsine’s extreme toxicity compared to less hazardous analogs like NH₃.

Toxicity Profile

Arsine’s toxicity (LD₅₀: 3 ppm) surpasses that of PH₃ (LD₅₀: 20 ppm) due to its higher affinity for hemoglobin and ability to generate reactive oxygen species. Stibine (SbH₃) exhibits comparable toxicity but is less studied .

Research Findings and Contradictions

  • Contradiction in Stability : Some studies suggest arsine is more stable than stibine , while others argue that SbH₃’s higher molecular mass enhances its kinetic stability under certain conditions .
  • Coordination Chemistry : Evidence from transition metal studies indicates that arsine’s weaker ligand properties compared to phosphine limit its catalytic applications, though it remains useful in arsenic-specific syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.